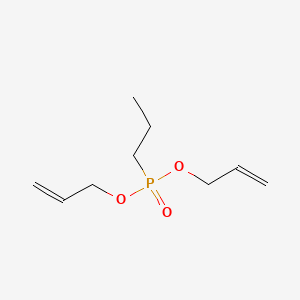

Phosphonic acid, propyl-, diallyl ester

Description

Phosphonic acid, propyl-, diallyl ester (IUPAC name: Diallyl propylphosphonate) is an organophosphorus compound characterized by a propyl group attached to a phosphonic acid core, with two allyl ester substituents. These esters generally exhibit properties influenced by their alkyl/allyl substituents, such as varying solubility, thermal stability, and reactivity. Phosphonic acid esters are widely used as flame retardants, plasticizers, and intermediates in pharmaceutical synthesis .

Properties

CAS No. |

73790-31-5 |

|---|---|

Molecular Formula |

C9H17O3P |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

1-bis(prop-2-enoxy)phosphorylpropane |

InChI |

InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5H,1-2,6-9H2,3H3 |

InChI Key |

MIDYLAHQPJPQIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S$$_N$$2 mechanism: triallyl phosphite nucleophilically attacks the propyl halide, forming a phosphonium intermediate. This intermediate undergoes halide-induced elimination, yielding the pentavalent phosphonate and allyl halide as a byproduct. Optimal conditions include anhydrous solvents (e.g., dichloromethane), temperatures of 80–120°C, and reaction times of 6–12 hours.

Substrate and Catalyst Variations

Propyl iodide offers higher reactivity than bromide but is cost-prohibitive for large-scale synthesis. Triaryl phosphites, though less reactive, minimize side reactions compared to trialkyl variants. Catalysts are generally unnecessary, but trace iodide salts (e.g., NaI) can accelerate bromide-based reactions.

Yield and Limitations

Reported yields for analogous phosphonates range from 65% to 85%. Challenges include competing alkylation at oxygen atoms and thermal decomposition of allyl groups. Purification typically involves fractional distillation under reduced pressure.

Catalytic Hydrogenolysis of Diallyl Phosphonate Precursors

Catalytic hydrogenolysis provides a modular route to diallyl propylphosphonate by deprotecting benzyl or allyl groups from preformed phosphonate esters.

Wilkinson’s Catalyst-Mediated Hydrogenolysis

Wilkinson’s catalyst (ClRh(PPh$$3$$)$$3$$) selectively cleaves allyl groups without affecting the propylphosphonic acid core. For example, hydrogenolysis of triallyl propylphosphonate in tetrahydrofuran at 40–60°C under 1–3 atm H$$_2$$ yields the target compound. This method achieves 70–90% yields and high chemoselectivity, avoiding over-reduction.

Dibenzyl Phosphonate Precursors

Dibenzyl propylphosphonate undergoes hydrogenolysis using palladium on charcoal (Pd/C) in ethanol. However, this route requires harsher conditions (60–80°C, 5–10 atm H$$_2$$) and risks incomplete deprotection. Post-reaction workup includes filtration to remove catalysts and solvent evaporation.

Advantages Over Acidic Hydrolysis

Hydrogenolysis circumvents acidic conditions that may degrade acid-labile functional groups. It is particularly advantageous for synthesizing thermally sensitive phosphonates.

Lewis Acid-Catalyzed Esterification of Propylphosphonic Acid

Direct esterification of propylphosphonic acid with allyl alcohol using Lewis acid catalysts offers a one-step route to the target compound.

Catalyst Selection and Optimization

Bismuth triflate (Bi(OTf)$$3$$) and zinc chloride (ZnCl$$2$$) are effective catalysts, enabling esterification at 80–100°C with stoichiometric allyl alcohol. The reaction proceeds via activation of the phosphonic acid’s hydroxyl group, followed by nucleophilic attack by allyl alcohol.

Reaction Setup and Workup

The process requires anhydrous conditions to prevent catalyst deactivation. Post-reaction, the mixture is washed with saturated sodium bicarbonate to neutralize residual acid, followed by distillation to isolate the product. Yields of 75–85% are achievable with optimized catalyst loading (5–10 mol%).

Comparison to Brønsted Acid Catalysis

Lewis acids minimize side reactions such as polymerization of allyl alcohol, a common issue with sulfuric or phosphoric acid catalysts.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Michaelis–Arbuzov | 80–120°C, anhydrous | 65–85% | Scalable, minimal catalysts | Byproduct formation, thermal sensitivity |

| Hydrogenolysis | 40–80°C, H$$_2$$ pressure | 70–90% | High selectivity, mild conditions | Requires protected precursors |

| Lewis Acid Esterification | 80–100°C, Lewis acid catalyst | 75–85% | One-step, avoids alkyl halides | Moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, propyl-, diallyl ester undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different oxidation states of the compound.

Substitution: In this reaction, the alkoxy group of the ester is replaced by another group, such as in the case of nucleophilic substitution.

Common Reagents and Conditions

Hydrolysis: Typically catalyzed by either an acid or a base.

Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and bases are commonly used.

Major Products Formed

Hydrolysis: Produces a carboxylic acid and an alcohol.

Oxidation and Reduction: Can produce various oxidation states of the compound.

Substitution: Results in the formation of new esters or other substituted products.

Scientific Research Applications

Phosphonic acid, propyl-, diallyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.

Medicine: Investigated for its potential use as an antiviral and anticancer agent.

Industry: Utilized in the production of polymers, adhesives, and ion exchange materials.

Mechanism of Action

The mechanism of action of phosphonic acid, propyl-, diallyl ester involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as a phosphate mimic , binding to enzymes and inhibiting their activity . This inhibition can occur through the formation of a stable complex with the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phosphonic acid, propyl-, diallyl ester with structurally related propyl phosphonic acid esters, based on molecular structure, substituents, and applications inferred from the evidence:

Key Findings:

Substituent Effects :

- Allyl groups (hypothetical for diallyl ester): Expected to increase reactivity due to unsaturation, enabling participation in Diels-Alder or radical polymerization reactions.

- Ethyl/Methyl groups : Smaller substituents reduce steric hindrance, favoring applications in synthesis or as mobile plasticizers.

- Chloroethyl groups : Introduce toxicity and environmental concerns, leading to regulatory scrutiny .

Thermal and Physical Properties :

- Longer alkyl chains (e.g., dioctyl ester) increase hydrophobicity and boiling points, making them suitable for high-temperature applications .

- Branched substituents (e.g., diisopropyl ester) improve thermal stability compared to linear analogs .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.